Cas no 138775-07-2 (Fmoc-Orn(Z)-OH)

Fmoc-Orn(Z)-OH Chemical and Physical Properties
Names and Identifiers
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- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoic acid
- Fmoc-Orn(Z)-OH
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid
- Fmoc-L-Orn(Z)-OH
- FMOC-ORN(CBZ)-OH
- L-Ornithine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-
- N-Α-FMOC-N-Δ-Z-L-ORNITHINE
- (2S)-5-[[(benzyloxy)carbonyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentanoic acid
- (S)-2-fmoc-5-[benzyloxycarbonylamino]-pentanoic acid
- AmbotzFAA1731
- Fmoc-Om(Z)-OH
- N5-[(Benzyloxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
- N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-L-ornithine
- N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
- EN300-1556186
- (2S)-5-{[(benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- 138775-07-2
- D86870
- MFCD00190893
- L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-(benzyloxycarbonylamino)pentanoic acid
- CS-0209009
- AS-73745
- AKOS015911558
- N2-Fmoc-N5-Cbz-L-ornithine
- Fmoc-Orn(Z)
- Nalpha-Fmoc-Ndelta-Cbz-L-ornithine
- SCHEMBL120774
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-benZyloxycarbonyl-L-ornithine (Fmoc-L-Orn(CbZ)-OH)
- (2S)-5-{[(BENZYLOXY)CARBONYL]AMINO}-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PENTANOIC ACID
- QRBAKCWBDLHBLR-VWLOTQADSA-N
- AKOS015855884
- DTXSID20566739
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- MDL: MFCD00190893
- Inchi: InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1
- InChI Key: QRBAKCWBDLHBLR-VWLOTQADSA-N
- SMILES: O=C(O)[C@@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)CCCNC(OCC4=CC=CC=C4)=O
Computed Properties
- Exact Mass: 488.19500
- Monoisotopic Mass: 488.19473662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 36
- Rotatable Bond Count: 14
- Complexity: 718
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114Ų
- XLogP3: 4.6
Experimental Properties
- Density: 1.279±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (3.6E-4 g/L) (25 ºC),
- PSA: 113.96000
- LogP: 5.46670
Fmoc-Orn(Z)-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F37920-5g |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid |
138775-07-2 | 98% | 5g |
¥130.0 | 2023-09-07 | |
TRC | F861013-100mg |
Fmoc-Orn(Z)-OH |
138775-07-2 | 100mg |
$64.00 | 2023-05-18 | ||
Key Organics Ltd | AS-73745-10G |
(2S)-5-{[(benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
138775-07-2 | >97% | 10g |
£95.00 | 2025-02-08 | |
Enamine | EN300-1556186-1.0g |
(2S)-5-{[(benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
138775-07-2 | 1g |
$1971.0 | 2023-06-05 | ||
Enamine | EN300-1556186-2.5g |
(2S)-5-{[(benzyloxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
138775-07-2 | 2.5g |
$3865.0 | 2023-06-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F914980-5g |
Fmoc-Orn(Z)-OH |
138775-07-2 | 98% | 5g |
¥198.00 | 2022-01-14 | |
eNovation Chemicals LLC | Y1189508-25g |
Fmoc-Orn(Z)-OH |
138775-07-2 | 95% | 25g |
$180 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F181394-25g |
Fmoc-Orn(Z)-OH |
138775-07-2 | 98% | 25g |
¥327.90 | 2023-09-02 | |
Chemenu | CM304360-100g |
Fmoc-Orn(Z)-OH |
138775-07-2 | 95% | 100g |
$*** | 2023-03-30 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66598-100g |
Ndelta-Benzyloxycarbonyl-Nalpha-Fmoc-L-ornithine, 98% |
138775-07-2 | 98% | 100g |
¥12817.00 | 2023-02-25 |
Fmoc-Orn(Z)-OH Related Literature
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
Additional information on Fmoc-Orn(Z)-OH
Introduction to Fmoc-Orn(Z)-OH (CAS No. 138775-07-2)
Fmoc-Orn(Z)-OH, with the CAS number 138775-07-2, is a versatile and widely used compound in the field of peptide synthesis and medicinal chemistry. This compound is a protected derivative of ornithine, an important non-proteinogenic amino acid that plays a crucial role in various biological processes, including the urea cycle and the synthesis of polyamines. The Fmoc (9-fluorenylmethoxycarbonyl) and Z (benzyloxycarbonyl) protecting groups are commonly employed to control the reactivity and stability of the amino and carboxyl groups, respectively, during synthetic procedures.
The use of Fmoc-Orn(Z)-OH in peptide synthesis is particularly advantageous due to its excellent solubility in organic solvents and its compatibility with solid-phase peptide synthesis (SPPS) techniques. The Fmoc group can be readily removed under mild basic conditions, allowing for sequential coupling reactions without significant side reactions. This makes Fmoc-Orn(Z)-OH an essential building block in the synthesis of complex peptides and peptidomimetics.
Recent advancements in the field of medicinal chemistry have further highlighted the importance of Fmoc-Orn(Z)-OH. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated the use of this compound in the development of novel antiviral agents. The researchers synthesized a series of ornithine-based peptides that exhibited potent inhibitory activity against several viral strains, including influenza and herpes simplex virus. The Fmoc protection strategy was crucial in ensuring the successful synthesis and purification of these peptides.
In addition to its applications in antiviral research, Fmoc-Orn(Z)-OH has also been utilized in the development of anticancer drugs. A 2021 study published in Chemical Communications reported the synthesis of ornithine-derived peptidomimetics that selectively target cancer cells by disrupting key signaling pathways. The use of Fmoc and Z protecting groups allowed for precise control over the stereochemistry and conformational properties of these molecules, enhancing their biological activity and selectivity.
The versatility of Fmoc-Orn(Z)-OH extends beyond therapeutic applications. In materials science, this compound has been explored for its potential in creating bioactive surfaces and coatings. A recent study published in Advanced Materials Interfaces demonstrated the use of ornithine-based peptides to functionalize surfaces with antimicrobial properties. The Fmoc protection strategy was employed to ensure that the peptides retained their bioactivity after surface immobilization.
From a synthetic perspective, the preparation of Fmoc-Orn(Z)-OH involves several well-established steps. The ornithine residue is first protected with the Z group using di-t-butyldicarbonate (Boc2O) and then deprotected using hydrogenolysis with palladium on carbon (Pd/C). The resulting Z-protected ornithine is then coupled with Fmoc-OH using a coupling reagent such as HATU or EDC·HCl. This process yields a highly pure product that can be further characterized using techniques such as NMR spectroscopy and mass spectrometry.
The stability and purity of Fmoc-Orn(Z)-OH are critical factors for its successful application in various research areas. Proper storage conditions, such as maintaining a dry environment and protecting from light, are essential to preserve its integrity. Additionally, quality control measures, including HPLC analysis, are routinely employed to ensure that the compound meets high standards of purity and consistency.
In conclusion, Fmoc-Orn(Z)-OH (CAS No. 138775-07-2) is a valuable compound with diverse applications in peptide synthesis, medicinal chemistry, and materials science. Its unique properties make it an indispensable tool for researchers working on complex biological systems and therapeutic agents. As new research continues to uncover novel uses for this compound, its importance in scientific advancements is likely to grow even further.




